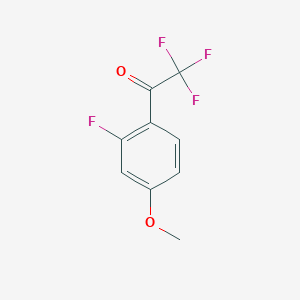
PROTACリンカー2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
PROTACリンカー2は、プロテオリシス標的キメラ(PROTAC)の構成要素であり、特定のタンパク質の分解を誘導するように設計されたヘテロ二機能性分子です。PROTACは、標的タンパク質に結合するリガンド、E3ユビキチンリガースを募集するリガンド、およびこれら2つのリガンドを接続するリンカーの3つの部分で構成されています。 リンカーは、3元複合体の形成を促進するために、2つのリガンド間の適切な距離と配向を維持することに重要な役割を果たし、標的タンパク質のユビキチン化とそれに続く分解につながります .
科学的研究の応用
PROTAC Linker 2 has a wide range of applications in scientific research, including:
作用機序
PROTACリンカー2は、標的タンパク質、PROTAC分子、およびE3ユビキチンリガースの間の3元複合体の形成を促進することで機能します。この近接誘起相互作用により、標的タンパク質のユビキチン化が発生し、プロテアソームによる分解の標的にされます。 リンカーは、リガンド間の最適な距離と配向を確保し、分解プロセスの効率を向上させます .
類似の化合物との比較
類似の化合物
PROTACリンカー1: PROTACで一般的に使用される別のリンカーで、長さや官能基が異なります.
独自性
This compoundは、特定の標的タンパク質とE3リガースに最適化された特定の長さと官能基のために独自です。 その設計により、3元複合体の効率的な形成と標的タンパク質の有効な分解が可能になり、標的タンパク質分解研究の貴重なツールとなっています .
生化学分析
Biochemical Properties
The role of PROTAC Linker 2 in biochemical reactions is to connect the two ligands and facilitate the formation of a ternary complex with the target protein and the E3 ubiquitin ligase . The type, length, and linkage site of the linker can affect the structural rigidity, hydrophobicity, and solubility of the PROTAC, thereby influencing the formation of the ternary complex and the eventual degradation activity .
Cellular Effects
PROTAC Linker 2, as part of a PROTAC molecule, can have profound effects on various types of cells and cellular processes. By facilitating the degradation of specific target proteins, it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of PROTAC Linker 2 involves facilitating the formation of a ternary complex between the target protein and the E3 ubiquitin ligase . This leads to the ubiquitination of the target protein, marking it for degradation by the proteasome .
Temporal Effects in Laboratory Settings
The effects of PROTAC Linker 2 can change over time in laboratory settings. The stability, degradation, and long-term effects on cellular function of PROTACs can be influenced by the properties of the linker .
Dosage Effects in Animal Models
The effects of PROTACs containing PROTAC Linker 2 can vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.
Metabolic Pathways
PROTAC Linker 2, as part of a PROTAC, is involved in the ubiquitin-proteasome system, a metabolic pathway that controls protein degradation . It interacts with enzymes such as E1, E2, and E3 ubiquitin ligases .
Transport and Distribution
PROTAC Linker 2 influences how the PROTAC is transported and distributed within cells and tissues. The formation of the ternary complex can affect the localization or accumulation of the PROTAC.
Subcellular Localization
The subcellular localization of a PROTAC containing PROTAC Linker 2 can influence its activity or function . The formation of the ternary complex can direct the PROTAC to specific compartments or organelles within the cell .
準備方法
合成経路および反応条件
PROTACリンカー2の合成には、個々のリガンドの調製とその後のリンカーによる結合を含むいくつかのステップが含まれます。一般的な合成経路には次のものがあります。
アミド化反応: これは、アミンとカルボン酸誘導体の反応によってアミド結合を形成する反応であり、リンカーをリガンドに接続するために使用されることがよくあります.
クリックケミストリー: この方法は、穏和な条件下でリガンドへのリンカーの迅速かつ効率的な結合に使用されます.
工業生産方法
This compoundの工業生産は、通常、自動合成装置と高スループットスクリーニングを使用して反応条件を最適化した大規模合成を伴います。 連続フロー反応器やその他の高度な技術の使用により、生産プロセスの効率性とスケーラビリティを向上させることができます .
化学反応の分析
反応の種類
PROTACリンカー2は、次のようなさまざまな化学反応を起こす可能性があります。
一般的な試薬および条件
これらの反応に使用される一般的な試薬には、酸化剤(例:過酸化水素)、還元剤(例:水素化ホウ素ナトリウム)、およびさまざまな触媒が含まれ、置換反応を促進します .
主要な生成物
これらの反応から形成される主要な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化はヒドロキシル化誘導体を生成する可能性があり、還元はリンカーの還元された形態を生成する可能性があります .
科学研究への応用
This compoundは、科学研究で幅広い用途があり、次のようなものがあります。
類似化合物との比較
Similar Compounds
PROTAC Linker 1: Another commonly used linker in PROTACs, differing in length and functional groups.
PEG Linkers: Polyethylene glycol linkers are often used for their flexibility and solubility.
Alkyl Linkers: These linkers provide rigidity and can influence the overall stability of the PROTAC molecule.
Uniqueness
PROTAC Linker 2 is unique due to its specific length and functional groups, which are optimized for certain target proteins and E3 ligases. Its design allows for efficient formation of the ternary complex and effective degradation of the target protein, making it a valuable tool in targeted protein degradation research .
特性
IUPAC Name |
tert-butyl 6-[5-(6-chlorohexoxy)pentoxy]hexanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H41ClO4/c1-21(2,3)26-20(23)14-8-6-11-17-25-19-13-7-12-18-24-16-10-5-4-9-15-22/h4-19H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCFCLXINSZPNKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCCCCOCCCCCOCCCCCCCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H41ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(2-methylphenyl)methyl]-5-(1-phenylethoxy)-1,2,3,4-tetrahydroisoquinolin-1-one](/img/structure/B2541687.png)
![2-{1-[(2-Fluorophenyl)methyl]piperidin-3-yl}-1,3-benzoxazole](/img/structure/B2541688.png)



![1-(2-METHOXYPHENYL)-4-[3-(4-METHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]PIPERAZINE](/img/structure/B2541695.png)
![ethyl 2-(butylsulfanyl)-7-methyl-5-(4-methylphenyl)-4-oxo-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2541696.png)
![{4-[(4-Chlorophenyl)sulfanyl]-3-nitrophenyl}(piperidino)methanone](/img/structure/B2541697.png)
![N-{[1,1'-biphenyl]-2-yl}-2-[6-oxo-3-(pyridin-4-yl)-1,6-dihydropyridazin-1-yl]propanamide](/img/structure/B2541698.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-diallylsulfamoyl)benzamide](/img/structure/B2541699.png)



